molecular formula C17H19N5O4S B2919143 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034592-88-4

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2919143
CAS No.: 2034592-88-4
M. Wt: 389.43
InChI Key: JMFWPTQLLYQLEN-UHFFFAOYSA-N
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Description

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azetidine, oxazole, and triazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine and oxazole intermediates, followed by their coupling with the triazole moiety. Common reagents used in these reactions include sulfonyl chlorides, azides, and phenol derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

    Coupling Reactions: The triazole ring can participate in click chemistry, forming stable triazole linkages with alkynes.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The oxazole and triazole rings play a crucial role in these interactions, providing binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
  • 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl [4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea

Compared to these compounds, 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole is unique due to its combination of azetidine, oxazole, and triazole rings, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3,5-dimethyl-4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-12-17(13(2)26-19-12)27(23,24)21-9-15(10-21)22-8-14(18-20-22)11-25-16-6-4-3-5-7-16/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWPTQLLYQLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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